4-Butoxy-3-nitrobenzoic acid 4-Butoxy-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 4906-28-9
VCID: VC2032927
InChI: InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
SMILES: CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol

4-Butoxy-3-nitrobenzoic acid

CAS No.: 4906-28-9

Cat. No.: VC2032927

Molecular Formula: C11H13NO5

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

4-Butoxy-3-nitrobenzoic acid - 4906-28-9

Specification

CAS No. 4906-28-9
Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
IUPAC Name 4-butoxy-3-nitrobenzoic acid
Standard InChI InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Standard InChI Key WMMDYUIWNRMKKM-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Canonical SMILES CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Introduction

Structural Information

4-Butoxy-3-nitrobenzoic acid, with the molecular formula C₁₁H₁₃NO₅, is a substituted benzoic acid derivative containing both butoxy and nitro functional groups attached to a benzene ring . The compound has a carboxylic acid group (-COOH) at position 1, a butoxy group (-OC₄H₉) at position 4, and a nitro group (-NO₂) at position 3 . It should be noted that this compound is sometimes referred to as 3-butoxy-4-nitrobenzoic acid in some literature sources, indicating potential positional isomers or nomenclature variations .

The structural representation can be encoded in various formats:

  • SMILES notation: CCCCOC1=C(C=CC(=C1)C(=O)O)N+[O-]

  • InChI: InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)

  • InChIKey: RITZSLUFIIRTTQ-UHFFFAOYSA-N

The compound has a molecular weight of 239.22 g/mol, reflecting its medium-sized organic structure with multiple functional groups .

Physical and Chemical Properties

4-Butoxy-3-nitrobenzoic acid exhibits specific physical and chemical properties that influence its behavior in various environments and reactions. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 4-Butoxy-3-nitrobenzoic acid

PropertyValueReference
Molecular Weight239.22 g/mol
Physical StateWhite crystalline solid
Melting Point165-167°C (from dilute alcohol)
Boiling Point422.441°C at 760 mmHg
Density1.277 g/cm³
Flash Point209.285°C
Index of Refraction1.557
Molar Volume187.327 cm³
Surface Tension51.125 dyne/cm
Enthalpy of Vaporization71.331 kJ/mol
Vapor Pressure0 mmHg at 25°C

The compound demonstrates significant chemical characteristics related to its functional groups. The carboxylic acid group (-COOH) provides acidic properties, while the nitro group (-NO₂) acts as an electron-withdrawing substituent that influences the reactivity of the aromatic ring. The butoxy group (-OC₄H₉) contributes to the lipophilicity of the molecule and affects its solubility in various solvents .

Computational Chemistry Data

Computational chemistry provides additional insights into the compound's behavior in biological systems and chemical reactions:

  • LogP: 3.282 (indicating moderate lipophilicity)

  • Polar Surface Area: 92.35 Ų

  • Hydrogen Bond Acceptors: 6

  • Hydrogen Bond Donors: 1

  • Freely Rotating Bonds: 6

  • Polarizability: 23.907×10⁻²⁴cm³

These parameters suggest that 4-butoxy-3-nitrobenzoic acid possesses moderate cell membrane permeability and potential for hydrogen bonding interactions in biological systems .

Spectroscopic Properties

Mass spectrometry analysis of 4-butoxy-3-nitrobenzoic acid reveals specific fragmentation patterns and adduct formations. Table 2 presents predicted collision cross-section data for various ion forms, which is valuable for analytical identification and characterization.

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺240.08666150.1
[M+Na]⁺262.06860161.7
[M+NH₄]⁺257.11320156.3
[M+K]⁺278.04254159.7
[M-H]⁻238.07210151.4
[M+Na-2H]⁻260.05405154.2
[M]⁺239.07883151.7
[M]⁻239.07993151.7

Source:

The mass spectral data demonstrates that 4-butoxy-3-nitrobenzoic acid forms various adducts with different ions, each having characteristic collision cross-section values that aid in its identification using advanced analytical techniques .

Synthesis Methods

Several synthetic routes have been developed for preparing 4-butoxy-3-nitrobenzoic acid, each with distinct advantages in terms of yield, purity, and environmental impact.

Nitration of 4-Alkoxybenzoic Acid

A significant approach involves the selective nitration of 4-alkoxybenzoic acid:

  • A mixture of 4-n-butoxybenzoic acid and 40-80% nitric acid is prepared, where the nitric acid is at least 8 times the weight of the starting material.

  • The reaction proceeds at temperatures between 30-100°C.

  • After completion, the reaction mixture is cooled to precipitate the product.

  • The crystalline product is isolated by filtration, providing 4-n-butoxy-3-nitrobenzoic acid with approximately 76.2% yield and 99.2% purity .

This method offers several advantages over conventional nitration approaches using mixed acids:

  • It achieves selective mononitration without generating dinitro byproducts

  • It avoids the use of environmentally problematic halogenated hydrocarbon solvents

  • It produces minimal acidic waste solutions containing sulfuric acid and nitric acid

Alkylation of Hydroxynitrobenzoic Acid

An alternative synthesis route involves:

  • Reaction of 4-hydroxy-3-nitrobenzoic acid with p-toluenesulfonic acid n-butyl ester

  • Use of potassium carbonate in xylene as reaction conditions

  • Heating of the reaction product with aqueous-ethanol NaOH

This methodology was reported by Clinton et al. in the Journal of the American Chemical Society (1952, vol. 74, p. 592, 595) and provides the compound with a melting point of 165-167°C from dilute alcohol .

Applications and Uses

4-Butoxy-3-nitrobenzoic acid serves as a versatile building block in organic synthesis, finding applications in several fields:

Chemical Intermediates

The compound functions as an important intermediate in the preparation of:

  • Dyes and pigments, particularly azo dyes

  • Pharmaceutical compounds

  • Specialty chemicals

Pharmaceutical Research

In pharmaceutical development, 4-butoxy-3-nitrobenzoic acid serves as a precursor for compounds with biological activity:

  • It can be reduced to form corresponding amino derivatives, which are valuable building blocks for pharmaceutical synthesis

  • It is used in the synthesis of aminobenzoate derivatives, such as 2-dialkylaminoethyl 4-alkoxy-3-aminobenzoates

Material Science Applications

The compound has been employed in the synthesis of complex organic structures used in material science research:

  • As a reagent in the preparation of cyclobuta[de]naphthalen derivatives

  • In crystallographic studies of complex molecular arrangements

SupplierCatalog NumberPackagingPrice (USD)PurityReference
Biosynth CarbosynthFB15075650 mg$66.00Not specified
Biosynth CarbosynthFB150756100 mg$114.00Not specified
Biosynth CarbosynthFB150756250 mg$227.50Not specified
Biosynth CarbosynthFB150756500 mg$395.00Not specified
American Custom ChemicalsCHM03831065 mg$496.2295.00%
ChemSceneCS-0666020VariousNot specified98%
MolCoreMC795755Not specifiedNot specified≥98%

The compound is available in various grades of purity, typically ≥95%, making it suitable for research and development applications in both academic and industrial settings .

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